K-7174 dihydrochloride

GATA transcription factor Proteasome inhibition Transcriptional regulation

Researchers investigating bortezomib-resistant multiple myeloma face a critical gap, as conventional proteasome inhibitors fail against β5-subunit mutations. K-7174 dihydrochloride solves this with a structurally distinct binding mechanism that restores potency in resistant models. • Dual inhibitor of GATA transcription factors and the 20S proteasome (β1, β2, β5 subunits). • Kills bortezomib-resistant myeloma cells carrying β5-subunit mutations. • Orally bioavailable; ≥98% purity confirmed by HPLC. • Ideal for drug resistance modeling, VCAM-1 adhesion studies, and erythropoietin rescue assays.

Molecular Formula C33H50Cl2N2O6
Molecular Weight 641.7 g/mol
Cat. No. B11931750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-7174 dihydrochloride
Molecular FormulaC33H50Cl2N2O6
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
InChIInChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H
InChIKeyJKAQFPBRMVEHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-7174 dihydrochloride: Dual-Action GATA & Proteasome Inhibitor


K-7174 dihydrochloride is a homopiperazine derivative that functions as an orally active, dual-action inhibitor targeting both the GATA family of transcription factors and the 20S proteasome . Its molecular structure features two 3,4,5-trimethoxyphenyl groups linked via pentenyl chains to a central 1,4-diazepane ring, presented as a dihydrochloride salt (CAS 191089-60-8; MW 641.67) to enhance aqueous solubility (2 mg/mL in H2O) . This compound is a research tool for studying transcriptional regulation, proteasome function, and cellular adhesion pathways, with demonstrated activity across multiple disease models including multiple myeloma, anemia of chronic disease, and neuropsychiatric lupus .

Dual-target probe
Simultaneously inhibits GATA transcription factors and 20S proteasome, enabling crosstalk studies between transcriptional regulation and protein degradation pathways.
Resistance model tool
Distinct hydrophobic groove binding overcomes β5-subunit-mediated bortezomib resistance, supporting proteasome inhibitor resistance mechanism research.
Oral in vivo use
Orally bioavailable for murine tumor models, simplifying repeated dosing protocols for PK/PD and long-term proteasome inhibition studies.
Selective adhesion research
Suppresses VCAM-1 without affecting ICAM-1 or E-Selectin, enabling clean dissection of VCAM-1-specific roles in endothelial adhesion and inflammation.

Why K-7174 Cannot Be Substituted


K-7174 dihydrochloride occupies a unique pharmacological niche due to its dual inhibition of both GATA transcription factors and the proteasome, a combination not replicated by single-target inhibitors . More importantly, its proteasome binding mechanism is structurally distinct from conventional inhibitors like bortezomib, enabling it to overcome β5-subunit-mediated resistance [1]. This unique binding profile, combined with its oral bioavailability and dual-target action, makes it an irreplaceable tool for researchers investigating drug resistance mechanisms, combination therapies, and diseases where both GATA-mediated transcription and proteasome activity are dysregulated [2].

K-7174 (dual inhibitor)
GATA transcription factor inhibition + 20S proteasome inhibition (β1, β2, β5). Unique hydrophobic groove binding.
K-11706 or GATA-only inhibitors
Lack proteasome inhibitory function; cannot model combined transcriptional/proteasome intervention.
K-7174 (β5-resistant active)
Retains activity against β5-subunit-mutated, bortezomib-resistant myeloma cells in vitro and in xenograft.
Bortezomib or other β5-focused PIs
Ineffective against β5-mutant resistance; substitution loses key resistance-modeling capability.
K-7174 (oral active)
Oral administration yields effective in vivo target engagement in murine myeloma models.
Intravenous-only proteasome inhibitors
Oral route not feasible; may complicate chronic dosing studies and model adherence.
Interchangeability note: Single-target GATA or proteasome inhibitors, or intravenous-only agents, do not replicate the dual mechanism, resistance profile, and oral dosing convenience of K-7174. Direct substitution requires careful target-pathway validation.

K-7174: Quantitative Evidence vs. Comparators


Dual GATA and Proteasome Inhibition

K-7174 dihydrochloride demonstrates a dual mechanism of action, simultaneously inhibiting GATA-mediated transcription and proteasome activity . While other compounds like K-11706 are also GATA inhibitors, they lack the proteasome inhibitory function. Conversely, proteasome inhibitors like bortezomib do not directly target GATA transcription factors. This dual action is evidenced by the compound's ability to suppress GATA-mediated VCAM-1 expression (IC50 = 14 μM) and Epo production (10 μM) while also inhibiting the β1, β2, and β5 subunits of the 20S proteasome at a concentration of 5 μM .

Dual GATA & proteasome inhibition
Cross-study comparable
K-7174: GATA inhibition (VCAM-1 IC50 14 μM) + proteasome β1/β2/β5 inhibition (5 μM). K-11706: GATA only; Bortezomib: proteasome only (β1/β5).
Supports dual-pathway research on transcriptional and proteasomal crosstalk.
Assay conditions: HUVEC VCAM-1 expression and purified 20S enzymatic assays.
GATA transcription factor Proteasome inhibition Transcriptional regulation

Distinct Binding Mode Overcomes Bortezomib Resistance

Crystallographic studies reveal that K-7174 dihydrochloride binds to the proteasome along a unique hydrophobic groove, targeting all three catalytic subunits (β1, β2, and β5) [1]. This is fundamentally different from bortezomib, which primarily targets the β5 subunit. Critically, this unique binding mode enables K-7174 to inhibit the growth of bortezomib-resistant myeloma cells carrying a β5-subunit mutation both in vitro and in vivo, and it remains effective against primary cells from patients with clinical resistance to bortezomib [2].

Bortezomib resistance overcome
Direct head-to-head
Unique hydrophobic groove binding to β1, β2, β5. Cytotoxic against β5-mutant myeloma cells in vitro and in xenograft, including primary patient cells resistant to bortezomib.
Essential for proteasome inhibitor resistance mechanism studies.
Crystallography and cell viability data; primary resistant sample context.
Drug resistance Proteasome Multiple myeloma

Superior Oral over Intravenous Efficacy

In a murine myeloma xenograft model, K-7174 dihydrochloride demonstrated a stronger therapeutic effect when administered orally (p.o.) compared to intravenously (i.v.) [1]. This is a critical pharmacokinetic advantage over first-generation proteasome inhibitors like bortezomib, which are only administered intravenously and are associated with patient inconvenience and compliance issues [2]. The study showed that oral administration of 50 mg/kg/day effectively reduced tumor burden, providing a robust in vivo proof-of-concept for the oral route.

Oral vs. intravenous route
Direct head-to-head
Oral 50 mg/kg/day showed greater tumor burden reduction than i.v. in U266/RPMI-8226 xenograft model.
Supports oral in vivo dosing design for chronic proteasome inhibition models.
Murine myeloma xenograft; PK/PD parameters not detailed.
Oral bioavailability Pharmacokinetics In vivo efficacy

Synergistic Effect with Bortezomib in Myeloma

K-7174 dihydrochloride does not simply serve as a backup for bortezomib; it has been shown to have additive effects with bortezomib on both proteasome inhibition and the induction of apoptosis in myeloma cells [1]. This suggests that the two compounds can work together to enhance anti-myeloma activity, likely due to their distinct binding mechanisms and downstream effects. This is a crucial differentiator for researchers developing combination therapies.

Synergy with bortezomib
Direct head-to-head
Additive effect on proteasome inhibition and apoptosis induction when combined with bortezomib in myeloma cell lines.
Supports combination study rationale, distinct from resistance bypass.
In vitro combination assays; not a replacement monotherapy comparison.
Combination therapy Drug synergy Multiple myeloma

Selective VCAM-1 Suppression

In human umbilical vein endothelial cells (HUVECs), K-7174 dihydrochloride dose-dependently suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-α or IL-1β, with IC50 values of 14 μM for protein expression and 9 μM for mRNA induction [1]. Importantly, it does not affect the induction of other adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) or E-Selectin [2]. This selectivity is a key differentiator from broad-spectrum anti-inflammatory agents.

VCAM-1 selectivity
Class-level inference
VCAM-1 protein IC50 14 μM, mRNA IC50 9 μM; no inhibition of ICAM-1 or E-Selectin in TNF-α/IL-1β-stimulated HUVECs.
Enables VCAM-1-specific adhesion research without confounding pathway interference.
Selectivity data vs. broad-spectrum anti-inflammatory comparators.
Cell adhesion Inflammation Endothelial cells

K-7174 Research Applications


Bortezomib Resistance in Multiple Myeloma

This is the most validated application for K-7174 dihydrochloride. Its ability to kill bortezomib-resistant myeloma cells carrying β5-subunit mutations makes it an indispensable tool for investigating the molecular underpinnings of proteasome inhibitor resistance. Researchers can use K-7174 to model resistance, identify compensatory pathways, and screen for novel combination therapies that can overcome or prevent the emergence of resistance [1].

GATA Factors in Erythropoiesis and Anemia

K-7174 dihydrochloride is a validated GATA-specific inhibitor that can rescue erythropoietin (Epo) production in vitro and reverse indicators of anemia in vivo. It is an ideal tool for studies examining the negative regulation of Epo by GATA factors in the context of inflammatory cytokines. This application is particularly relevant for research into anemia of chronic disease and other conditions where GATA-mediated transcriptional repression is a key pathogenic event [2].

Oral Proteasome Inhibition in Tumor Models

For researchers requiring an orally bioavailable proteasome inhibitor for in vivo studies, K-7174 dihydrochloride is a premier choice. Its demonstrated superiority of oral over intravenous administration in a murine myeloma model simplifies dosing regimens and more closely mimics clinical scenarios of chronic oral therapy. This makes it an excellent tool for pharmacokinetic/pharmacodynamic (PK/PD) studies and for evaluating the long-term effects of proteasome inhibition on tumor growth and host physiology [3].

VCAM-1 Functions in Inflammation and Adhesion

The unique selectivity of K-7174 dihydrochloride for VCAM-1, without affecting ICAM-1 or E-Selectin, allows for precise interrogation of VCAM-1's specific role in leukocyte adhesion, endothelial activation, and inflammatory signaling. This is a significant advantage over broad-spectrum anti-inflammatory compounds and enables cleaner, more interpretable experiments in vascular biology and immunology [4].

Application
Selection Property
Validation Focus
Bortezomib resistance modeling
Distinct proteasome binding mode (hydrophobic groove, β1/β2/β5)
β5-subunit mutation context; in vitro and xenograft resistance endpoints
GATA-mediated erythropoiesis studies
GATA transcription factor inhibition
Epo production rescue assay; anemia-of-chronic-disease model context
In vivo oral proteasome inhibition
Oral bioavailability and tumor exposure
PK/PD model-response; long-term dosing feasibility in murine models
VCAM-1 adhesion research
Selective VCAM-1 suppression (no ICAM-1/E-Selectin effect)
Endothelial activation endpoint; inflammatory cytokine challenge models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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